3-(Oxolan-2-ylmethylidene)azetidine 3-(Oxolan-2-ylmethylidene)azetidine
Brand Name: Vulcanchem
CAS No.: 1508082-04-9
VCID: VC3088648
InChI: InChI=1S/C8H13NO/c1-2-8(10-3-1)4-7-5-9-6-7/h4,8-9H,1-3,5-6H2
SMILES: C1CC(OC1)C=C2CNC2
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

3-(Oxolan-2-ylmethylidene)azetidine

CAS No.: 1508082-04-9

Cat. No.: VC3088648

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxolan-2-ylmethylidene)azetidine - 1508082-04-9

Specification

CAS No. 1508082-04-9
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 3-(oxolan-2-ylmethylidene)azetidine
Standard InChI InChI=1S/C8H13NO/c1-2-8(10-3-1)4-7-5-9-6-7/h4,8-9H,1-3,5-6H2
Standard InChI Key ZEALZCXLOKLCOJ-UHFFFAOYSA-N
SMILES C1CC(OC1)C=C2CNC2
Canonical SMILES C1CC(OC1)C=C2CNC2

Introduction

Chemical Identity and Structural Properties

3-(Oxolan-2-ylmethylidene)azetidine (CAS No. 1508082-04-9) is a heterocyclic organic compound characterized by its distinct molecular structure containing both azetidine and oxolane (tetrahydrofuran) ring systems joined through a methylidene group. The compound possesses the molecular formula C₈H₁₃NO with a calculated molecular weight of 139.190 g/mol .

Structural Characteristics

The structure consists of a four-membered azetidine ring connected to a five-membered oxolane ring via a methylidene (=CH-) bridge. This arrangement creates a unique chemical entity with distinct spatial and electronic properties:

  • The azetidine ring contributes significant ring strain due to its four-membered structure

  • The oxolane (tetrahydrofuran) component provides oxygen functionality and altered electronic distribution

  • The methylidene bridge introduces a rigid connection between the two heterocyclic systems

Physical Properties

Based on predicted data and structural analysis, the compound exhibits the following physical properties:

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.190 g/mol
H-Bond Donor Count1
H-Bond Acceptor Count2
InChIKeyZEALZCXLOKLCOJ-UHFFFAOYSA-N
Physical StateTypically observed as a solid at room temperature

Structural Relationship with Other Azetidine Compounds

3-(Oxolan-2-ylmethylidene)azetidine shares structural similarities with several other azetidine derivatives that have been more extensively characterized.

Comparison with Related Azetidine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(Oxolan-2-ylmethylidene)azetidineC₈H₁₃NO139.19 g/molContains methylidene bridge between rings
2-(Oxolan-3-yl)azetidineC₇H₁₃NO127.18 g/molDirect connection between rings at C2 position of azetidine
3-(Oxolan-2-yl)azetidineC₇H₁₃NO127.18 g/molDirect connection between rings at C3 position of azetidine
3-(Oxolan-3-ylmethoxy)azetidineC₈H₁₅NO₂157.21 g/molContains methoxy linker between rings
3-(Oxan-2-yl)azetidineC₈H₁₅NO141.21 g/molContains oxane (tetrahydropyran) ring instead of oxolane

Structural Properties and Ring Strain

The azetidine ring in these compounds introduces significant ring strain, which influences both reactivity and conformational behavior. Recent crystallographic studies of 3-aryl-3-alkyl oxetanes (structural analogs containing oxygen instead of nitrogen in the four-membered ring) reveal:

  • Characteristic bond angles distorted from ideal tetrahedral geometry

  • Distinctive torsion angles resulting from ring strain

  • Altered reactivity profiles compared to unstrained analogs

These structural features likely extend to 3-(oxolan-2-ylmethylidene)azetidine, though with variations due to the presence of the methylidene bridge and nitrogen atom.

Reactivity and Chemical Behavior

The reactivity of 3-(oxolan-2-ylmethylidene)azetidine can be inferred from the known behavior of related azetidine compounds and the influence of its structural components.

Radical Chemistry of Azetidines

Recent research has demonstrated that azetidine compounds can participate in radical-mediated transformations, particularly under photoredox catalysis conditions. Studies on related azetidine derivatives reveal:

  • Formation of azetidine radicals under mild visible light photoredox conditions

  • Participation in decarboxylative coupling reactions

  • Conjugate addition to electron-deficient alkenes

The presence of the methylidene group in 3-(oxolan-2-ylmethylidene)azetidine likely introduces additional reactivity through the alkene functionality, potentially serving as a site for further functionalization.

Predicted Collision Cross Section Data

For related azetidine compounds, mass spectrometry studies have provided predicted collision cross section (CCS) data for various adducts, which may be comparable for 3-(oxolan-2-ylmethylidene)azetidine:

AdductPredicted CCS Range (Ų)
[M+H]⁺~124-125
[M+Na]⁺~130
[M+NH₄]⁺~129-130
[M+K]⁺~128-129
[M-H]⁻~125

These values reflect the three-dimensional spatial arrangement and can be valuable for analytical identification and characterization .

Pharmaceutical Relevance and Applications

Azetidine-containing compounds have gained significant attention in pharmaceutical research due to their unique structural and electronic properties.

Analytical Characterization and Identification

Reliable analytical methods are essential for characterizing and identifying 3-(oxolan-2-ylmethylidene)azetidine in research and development contexts.

Spectroscopic Methods

Standard spectroscopic techniques employed for structural characterization include:

  • NMR Spectroscopy: ¹H, ¹³C, and potentially ¹⁵N NMR provide detailed structural information

  • Mass Spectrometry: Various ionization techniques coupled with high-resolution mass analysis

  • Infrared Spectroscopy: Identification of characteristic functional group vibrations

Chromatographic Analysis

For purification and quantitative analysis, chromatographic techniques commonly employed include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), potentially coupled with mass spectrometry

  • Thin-Layer Chromatography (TLC) for reaction monitoring and initial purification

Future Research Directions

The unique structural features of 3-(oxolan-2-ylmethylidene)azetidine suggest several promising avenues for future investigation:

Synthetic Optimization

Development of efficient, scalable synthetic routes specifically tailored for 3-(oxolan-2-ylmethylidene)azetidine would facilitate its broader application in research. Potential approaches include:

  • Exploration of photoredox catalysis for selective functionalization

  • Investigation of stereoselective synthesis methods

  • Development of one-pot, multi-component reactions for streamlined preparation

Structure-Activity Relationship Studies

Systematic modification of the 3-(oxolan-2-ylmethylidene)azetidine scaffold could yield valuable insights into structure-activity relationships, particularly:

  • Influence of substitution patterns on biological activity

  • Effect of stereochemistry on molecular recognition

  • Impact of conformational constraints on binding properties

Applications in Chemical Library Development

The unique structural features make 3-(oxolan-2-ylmethylidene)azetidine an attractive building block for diverse chemical libraries:

  • Generation of focused compound collections for high-throughput screening

  • Development of fragment libraries for fragment-based drug discovery

  • Creation of structurally diverse collections for broad biological screening

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator